molecular formula C14H13NO5 B068460 Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate CAS No. 175276-71-8

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate

Cat. No.: B068460
CAS No.: 175276-71-8
M. Wt: 275.26 g/mol
InChI Key: JAHZJSHMYFDWKD-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with an ethyl ester group, a methyl group, and a nitrophenyl group

Scientific Research Applications

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many nitroaromatic compounds are biologically active and can undergo enzymatic reduction to form reactive species .

Safety and Hazards

Nitroaromatic compounds can be hazardous and should be handled with care. They can be explosive under certain conditions and may be harmful or toxic if ingested or absorbed through the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate typically involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the furan ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Reduction: Ethyl 2-methyl-5-(3-aminophenyl)-3-furoate.

    Substitution: 2-methyl-5-(3-nitrophenyl)-3-furoic acid.

    Oxidation: 2-methyl-5-(3-nitrophenyl)-3-furanone.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methyl-5-(4-nitrophenyl)-3-furoate: Similar structure but with the nitro group in the para position.

    Ethyl 2-methyl-5-(2-nitrophenyl)-3-furoate: Similar structure but with the nitro group in the ortho position.

    Methyl 2-methyl-5-(3-nitrophenyl)-3-furoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to the specific positioning of the nitro group on the phenyl ring and the ethyl ester group on the furan ring. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-methyl-5-(3-nitrophenyl)furan-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-3-19-14(16)12-8-13(20-9(12)2)10-5-4-6-11(7-10)15(17)18/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHZJSHMYFDWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372459
Record name Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-71-8
Record name Ethyl 2-methyl-5-(3-nitrophenyl)-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-5-(3-nitrophenyl)-3-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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